

# 5-Chloro-2,3-pyridinediol molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Chloro-2,3-pyridinediol

Cat. No.: B1584850

[Get Quote](#)

An In-Depth Technical Guide to **5-Chloro-2,3-pyridinediol** for Researchers and Drug Development Professionals

## Introduction

**5-Chloro-2,3-pyridinediol**, also known as 5-Chloro-2,3-dihydroxypyridine, is a heterocyclic organic compound with significant applications in medicinal chemistry and pharmaceutical development. Its strategic importance is primarily highlighted by its role as a key component in the oral anticancer agent S-1. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of **5-Chloro-2,3-pyridinediol**, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

## Core Molecular and Physicochemical Properties

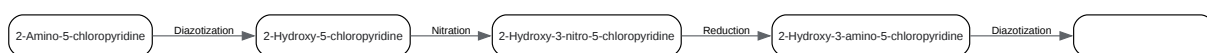
**5-Chloro-2,3-pyridinediol** is a substituted pyridine derivative. The presence of the chloro and diol functional groups on the pyridine ring imparts specific chemical and biological properties that are crucial for its therapeutic applications.

Property	Value	Source
Molecular Formula	C5H4ClNO2	[1][2]
Molecular Weight	145.54 g/mol	[1]
CAS Number	53233-89-9	[1]
IUPAC Name	5-chloro-3-hydroxy-1H-pyridin-2-one	[1]
Synonyms	5-Chloro-2,3-dihydroxypyridine	[1]
Appearance	White solid	[3]
Melting Point	295°C (decomposes)	[2]
Solubility	Soluble in water	[2]

## Synthesis of 5-Chloro-2,3-pyridinediol

A documented method for the synthesis of **5-Chloro-2,3-pyridinediol** involves a multi-step process starting from 2-amino-5-chloropyridine.[4] This synthetic route is outlined below.

### Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **5-Chloro-2,3-pyridinediol**.

### Step-by-Step Experimental Protocol

The synthesis of **5-Chloro-2,3-pyridinediol** can be carried out as follows, based on the described methodology[4]:

- **Diazotization of 2-amino-5-chloropyridine:** 2-amino-5-chloropyridine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to yield 2-hydroxy-5-

chloropyridine. The reaction temperature is typically maintained between 20-80°C.

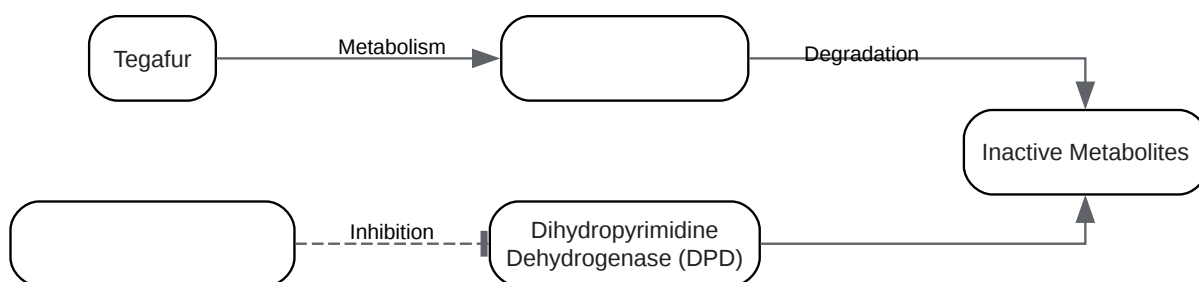
- Nitration of 2-hydroxy-5-chloropyridine: The resulting 2-hydroxy-5-chloropyridine is then nitrated to introduce a nitro group at the 3-position of the pyridine ring, forming 2-hydroxy-3-nitro-5-chloropyridine. This step is generally performed at a temperature of 30-100°C.
- Reduction of 2-hydroxy-3-nitro-5-chloropyridine: The nitro group is subsequently reduced to an amino group to give 2-hydroxy-3-amino-5-chloropyridine. This reduction can be achieved using various reducing agents, such as iron powder in the presence of an acid.
- Final Diazotization: The final step involves the diazotization of 2-hydroxy-3-amino-5-chloropyridine, followed by hydrolysis to yield the target compound, **5-Chloro-2,3-pyridinediol**. This reaction is typically conducted at a low temperature, between -20°C and 10°C, followed by warming to 50-60°C.

## Applications in Research and Drug Development

The primary application of **5-Chloro-2,3-pyridinediol** in drug development is as a component of the oral anticancer drug S-1.[5] S-1 is a combination drug that includes tegafur, gimeracil, and oteracil potassium. 5-Chloro-2,4-dihydroxypyridine (CDHP), a related compound, is also a component of S-1 and is known to inhibit the degradation of 5-fluorouracil (5-FU), the active metabolite of tegafur.[5] While the search results primarily mention 5-Chloro-2,4-dihydroxypyridine in the context of S-1's mechanism, **5-Chloro-2,3-pyridinediol** has been investigated for its own antineoplastic properties and its ability to form transition metal complexes with potential anticancer activity.[6][7]

## Mechanism of Action in Anticancer Therapy

The structural similarity of **5-Chloro-2,3-pyridinediol** to components of S-1 suggests its potential role as a modulator of fluoropyrimidine chemotherapy. The dihydroxypyridine structure is crucial for inhibiting dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the rapid degradation of 5-FU. By inhibiting DPD, these compounds increase the bioavailability and prolong the therapeutic effect of 5-FU.



[Click to download full resolution via product page](#)

Caption: Inhibition of 5-FU degradation by **5-Chloro-2,3-pyridinediol**.

## Synthesis of Bioactive Metal Complexes

**5-Chloro-2,3-pyridinediol** has been utilized as a ligand in the synthesis of transition metal complexes.[6] These complexes have been characterized and evaluated for their antineoplastic activity. For instance, complexes with palladium and molybdenum have shown significant activity against Ehrlich ascites tumor cells.[7] This area of research opens up possibilities for developing novel metal-based anticancer agents with unique mechanisms of action.

## Safety and Handling

**5-Chloro-2,3-pyridinediol** is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Class	GHS Statement
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Respiratory Irritation	H335: May cause respiratory irritation

## Precautionary Measures

- Handling: Use only in a well-ventilated area.[3] Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[8]
- Storage: Store in a well-ventilated place and keep the container tightly closed.[3][8]

- First Aid:
  - Skin Contact: Wash with plenty of soap and water.[3]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
  - Inhalation: Remove person to fresh air and keep comfortable for breathing.[3]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

## Conclusion

**5-Chloro-2,3-pyridinediol** is a valuable compound for researchers and scientists in the field of drug discovery and development. Its established role as a precursor and a potential therapeutic agent, particularly in the context of anticancer treatments, underscores its importance. A thorough understanding of its chemical properties, synthesis, and biological activities is essential for harnessing its full potential in the development of new and improved therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. 2,3-Pyridinediol, 5-chloro- | C<sub>5</sub>H<sub>4</sub>ClNO<sub>2</sub> | CID 97629 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. chembk.com [chembk.com]
3. assets.thermofisher.com [assets.thermofisher.com]
4. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
5. 5-Chloro-2,4-dihydroxypyridine, CDHP, prevents lung metastasis of basal-like breast cancer cells by reducing nascent adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Chloro-2,3-pyridinediol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584850#5-chloro-2-3-pyridinediol-molecular-weight-and-formula]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)